2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-N-(1-{2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}PROPAN-2-YL)ACETAMIDE
Overview
Description
N,N’-propane-1,2-diylbis{2-[(4,6-dimethylpyrimidin-2-yl)thio]acetamide} is a complex organic compound characterized by its unique structure, which includes a propane-1,2-diyl backbone and two 4,6-dimethylpyrimidin-2-yl groups attached via thioacetamide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-propane-1,2-diylbis{2-[(4,6-dimethylpyrimidin-2-yl)thio]acetamide} typically involves the reaction of propane-1,2-dithiol with 2-chloro-N-(4,6-dimethylpyrimidin-2-yl)acetamide under controlled conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using column chromatography to isolate the compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
N,N’-propane-1,2-diylbis{2-[(4,6-dimethylpyrimidin-2-yl)thio]acetamide} undergoes various types of chemical reactions, including:
Oxidation: The thioacetamide groups can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine rings can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
N,N’-propane-1,2-diylbis{2-[(4,6-dimethylpyrimidin-2-yl)thio]acetamide} has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of pyrimidine metabolism.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.
Mechanism of Action
The mechanism of action of N,N’-propane-1,2-diylbis{2-[(4,6-dimethylpyrimidin-2-yl)thio]acetamide} involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by blocking substrate access. In the case of antimicrobial activity, it may disrupt the cell membrane integrity or interfere with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- N,N’-propane-2,2-diylbis(sulfanediyl)bis(ethane-2,1-diyl)diacrylamide
- N,N’-propane-2,2-diylbis(1H-pyrrole-5,2-diyl)bis(methaneylylidene)diisonicotinohydrazide
Uniqueness
N,N’-propane-1,2-diylbis{2-[(4,6-dimethylpyrimidin-2-yl)thio]acetamide} is unique due to its specific structural features, such as the presence of 4,6-dimethylpyrimidin-2-yl groups and thioacetamide linkages. These features confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[2-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]propyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O2S2/c1-11-6-12(2)23-18(22-11)28-9-16(26)20-8-15(5)21-17(27)10-29-19-24-13(3)7-14(4)25-19/h6-7,15H,8-10H2,1-5H3,(H,20,26)(H,21,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWYXNPASAGANE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NCC(C)NC(=O)CSC2=NC(=CC(=N2)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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